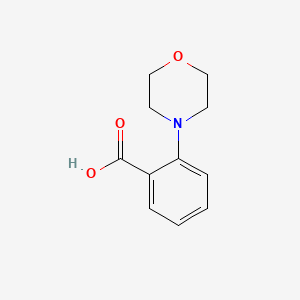

2-Morpholinobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-11(14)9-3-1-2-4-10(9)12-5-7-15-8-6-12/h1-4H,5-8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBUJTVBAXQIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380186 | |

| Record name | 2-Morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42106-48-9 | |

| Record name | 2-Morpholinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(morpholin-4-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of the 2-Morpholinobenzoic Acid Scaffold

An In-Depth Technical Guide to the Synthesis of 2-Morpholinobenzoic Acid

This compound is a versatile substituted aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and materials science. Its structure, featuring a morpholine moiety ortho to a carboxylic acid group, imparts unique physicochemical properties, including enhanced solubility and metabolic stability, making it a desirable scaffold in drug discovery. The tertiary amine of the morpholine ring can be protonated at physiological pH, while the carboxylic acid provides a handle for further chemical modification, such as amide bond formation. This guide provides an in-depth exploration of the primary synthetic routes to this important intermediate, focusing on the underlying chemical principles and providing field-proven protocols for its preparation.

Strategic Approaches to C-N Bond Formation

The synthesis of this compound hinges on the formation of a carbon-nitrogen (C-N) bond between an aromatic ring and the secondary amine, morpholine. Historically and in modern practice, two powerful cross-coupling methodologies dominate this transformation: the classic copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on factors such as substrate reactivity, functional group tolerance, cost of reagents, and desired reaction scale.

Part 1: The Ullmann Condensation Route

The Ullmann condensation is a foundational method for C-N bond formation, relying on a copper catalyst to couple an aryl halide with an amine.[1] While it often requires higher temperatures than palladium-catalyzed methods, its robustness and the low cost of copper make it a highly relevant and practical approach.[2] The reaction typically involves an aryl halide, an amine, a base, and a copper catalyst, often in a high-boiling polar solvent.

Mechanistic Considerations

The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I) amide species from the amine and the copper catalyst. This species then undergoes a reaction with the aryl halide. A proposed sequence involves oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination to form the C-N bond and regenerate the active catalyst. The presence of the ortho-carboxylic acid can influence the reaction, potentially acting as an internal ligand to stabilize a copper intermediate.

Experimental Protocol: Ullmann Synthesis of this compound

This protocol is adapted from a well-established procedure for a related Ullmann condensation and optimized based on modern advancements in copper-catalyzed reactions.[2][3] The starting material of choice is 2-chlorobenzoic acid due to its lower cost compared to 2-bromobenzoic acid.

Workflow Diagram: Ullmann Condensation

Caption: Workflow for the Ullmann synthesis of this compound.

Materials and Reagents:

-

2-Chlorobenzoic acid (1 equiv.)

-

Morpholine (3-4 equiv.)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2 equiv.)

-

Copper (Cu) powder (9 mol%)

-

Copper(I) oxide (Cu₂O) (4 mol%)

-

2-Ethoxyethanol (solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ethanol

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid, anhydrous potassium carbonate, copper powder, and copper(I) oxide.

-

Solvent and Reagent Addition: Add 2-ethoxyethanol as the solvent, followed by the addition of morpholine. The use of excess morpholine serves both as a reactant and a co-solvent.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Heating: Place the flask in a preheated oil bath and heat the reaction mixture to 130°C with vigorous stirring.[2]

-

Reaction Monitoring: Maintain the reaction at 130°C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling and Dilution: After completion, allow the reaction mixture to cool to room temperature. Dilute the dark mixture with deionized water.

-

Filtration: Filter the mixture through a pad of celite to remove the insoluble copper salts. Wash the filter cake with additional water.

-

Precipitation: Transfer the filtrate to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the pH of the solution is approximately 2. A precipitate of this compound will form.

-

Isolation: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying and Purification: Dry the product under vacuum. For higher purity, the crude product can be recrystallized from an ethanol/water mixture.

Expert Insights and Causality

-

Choice of Halide: 2-chlorobenzoic acid is preferred for its cost-effectiveness, though 2-bromobenzoic acid would be more reactive. The harsher conditions of the Ullmann reaction are sufficient to activate the C-Cl bond.[2]

-

Catalyst System: A combination of Cu powder and Cu₂O is often more effective than either alone, providing a robust source of the active Cu(I) species.[2]

-

Base and Solvent: Anhydrous potassium carbonate is a suitable base to neutralize the HCl formed during the reaction and to deprotonate the carboxylic acid, which can aid in the reaction. 2-Ethoxyethanol is an excellent high-boiling polar solvent that facilitates the dissolution of the reactants and maintains the required reaction temperature.[2]

-

Work-up: The acidification step is critical. It protonates the carboxylate salt to precipitate the desired product while ensuring that any unreacted morpholine remains in the aqueous phase as its hydrochloride salt.

Part 2: The Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, offering a highly efficient and versatile method for C-N bond formation under milder conditions than the Ullmann reaction.[4][5] It employs a palladium catalyst in conjunction with a specialized phosphine ligand. The development of sterically hindered and electron-rich ligands has been crucial for expanding the scope of this reaction to include less reactive aryl chlorides and a wide variety of amines, including morpholine.[6][7]

Mechanistic Considerations: The Catalytic Cycle

The reaction proceeds via a catalytic cycle involving a Pd(0) species.[5][8]

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (e.g., 2-bromobenzoic acid), forming a Pd(II) complex.

-

Amine Coordination & Deprotonation: Morpholine coordinates to the Pd(II) center, and a base facilitates the deprotonation of the amine, forming a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired this compound, which regenerates the Pd(0) catalyst, allowing the cycle to continue.

Catalytic Cycle Diagram: Buchwald-Hartwig Amination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound

This protocol is designed based on optimized conditions for the coupling of aryl halides with morpholine, utilizing a modern, highly active catalyst system.[9] 2-Bromobenzoic acid is chosen as the starting material for its higher reactivity in palladium-catalyzed systems compared to the chloride analog.

Materials and Reagents:

-

2-Bromobenzoic acid (1 equiv.)

-

Morpholine (1.2-1.5 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (e.g., 1-2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (e.g., 2-4 mol%)

-

Potassium tert-butoxide (t-BuOK) or Sodium tert-butoxide (NaOt-Bu) (2-3 equiv.)

-

Toluene (anhydrous, degassed)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon), add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (XPhos).

-

Solvent Addition: Add anhydrous, degassed toluene to the flask and stir for 5-10 minutes to allow for the formation of the active catalyst complex.

-

Reagent Addition: To the catalyst solution, add 2-bromobenzoic acid, the base (potassium tert-butoxide), and finally morpholine via syringe.

-

Heating: Heat the reaction mixture to 85-100°C with vigorous stirring.[9]

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Cooling and Quenching: Cool the reaction to room temperature and quench by carefully adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer with water and then brine.

-

Acidification and Isolation: Extract the aqueous layers with diethyl ether. Combine all organic layers and then extract the product into the aqueous phase by washing with 1 M NaOH. Separate the aqueous layer and acidify with 1 M HCl to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. If necessary, the product can be purified by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes with 1% acetic acid) or recrystallization.

Expert Insights and Causality

-

Ligand Selection: XPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the oxidative addition step. The electron-donating nature accelerates the final reductive elimination step.[7][8]

-

Base: A strong, non-nucleophilic base like potassium tert-butoxide is required to deprotonate both the carboxylic acid and the N-H of the coordinated morpholine. Its use is critical for the formation of the key palladium-amido intermediate.[9]

-

Solvent: Anhydrous, degassed toluene is a standard solvent for Buchwald-Hartwig reactions. It is non-coordinating and has a suitable boiling point. Degassing is essential to prevent oxidation of the Pd(0) catalyst.[9]

-

Aryl Halide: 2-Bromobenzoic acid is a good substrate, offering a balance of reactivity and cost. The reactivity trend for the aryl halide is I > Br > OTf >> Cl.[4]

Comparative Analysis of Synthesis Protocols

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | Copper (Cu powder, Cu₂O) | Palladium (e.g., Pd₂(dba)₃) |

| Catalyst Cost | Low | High |

| Ligand | Typically not required | Required (e.g., XPhos) |

| Ligand Cost | N/A | High |

| Reaction Temp. | High (130 - 200°C) | Moderate (80 - 110°C) |

| Reaction Time | Long (12 - 48 hours) | Shorter (4 - 24 hours) |

| Substrate Scope | More limited | Broad, high functional group tolerance |

| Typical Yields | Moderate to good | Good to excellent |

| Advantages | Low cost, simple reagents, robust for specific substrates. | Mild conditions, high yields, broad applicability, well-understood mechanism. |

| Disadvantages | Harsh conditions, often requires stoichiometric copper, limited scope. | High cost of catalyst/ligand, sensitivity to air and moisture. |

Conclusion

The synthesis of this compound can be reliably achieved through both the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann approach offers a cost-effective, classic route suitable for large-scale synthesis where harsh conditions are tolerable. In contrast, the Buchwald-Hartwig amination provides a more modern, versatile, and milder alternative, ideal for research and development settings where functional group tolerance and high yields are paramount. The selection of the optimal protocol will ultimately be guided by the specific requirements of the research or development professional, balancing cost, scale, efficiency, and available resources.

References

-

CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents .

-

Buchwald, S. L., & Hartwig, J. F. (Various publications). The development of the Buchwald–Hartwig reaction allowed for the facile synthesis of aryl amines.

-

Fu, Y., et al. (2009). Copper(I)-catalyzed cascade reaction for the synthesis of quinazolinones. As cited in Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones.

-

Gao, W., et al. (2013). Efficient Copper-Catalyzed Synthesis of N-Alkylanthranilic Acids via an ortho-Substituent Effect. CORE.

-

Cai, M., et al. (2014). A highly efficient heterogeneous copper-catalyzed cascade reaction of 2-halobenzoic acids and amidines leading to quinazolinones. Semantic Scholar.

-

Wikipedia. Buchwald–Hartwig amination.

-

US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents .

-

Li, Y., et al. (2022). Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones. ResearchGate.

-

Chemistry LibreTexts. Buchwald-Hartwig Amination.

-

YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!

-

Wikipedia. Ullmann condensation.

-

Ramakrishnan, A., & Bouwman, E. (2019). Palladium‐Catalyzed Synthesis of Carboxylic Acid Anhydrides from Alkenes via in situ Generated Carboxylic Acids. Semantic Scholar.

-

Shchegravin, E. V., et al. (2011). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. National Institutes of Health.

-

Karamysheva, E., et al. (2020). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. ResearchGate.

-

US20070219395A1 - Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids - Google Patents .

-

US4739051A - Preparation of morpholine - Google Patents .

-

BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-(3-methylphenyl)benzoic Acid Derivatives.

-

US4902826A - Process for the preparation of 2-arylthiobenzoic acids - Google Patents .

-

Pellón, R. F., & Docampo, M. L. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. ResearchGate.

-

EP0299329B1 - Process for the preparation of 2-arylthiobenzoic acids - Google Patents .

-

Chen, G., et al. (2016). From Pd(OAc)2 to Chiral Catalysts: The Discovery and Development of Bifunctional Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. National Institutes of Health.

-

Werner, E. W., et al. (2012). Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of Pyrrolidine Derivatives. National Institutes of Health.

-

Allen, C. F. H., & McKee, G. H. (1939). Acridone. Organic Syntheses.

-

BenchChem. Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Cyanobenzothiazoles.

Sources

- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 2. Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Chitosan-supported CuI-catalyzed cascade reaction of 2-halobenzoic acids and amidines for the synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3)–H Olefination and Lactonization of Free Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-Morpholinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Significance of the 2-Morpholinobenzoic Acid Scaffold

This compound, a heterocyclic organic compound, is gaining traction within the medicinal chemistry landscape. Its unique structural amalgamation of a benzoic acid moiety and a morpholine ring bestows upon it a compelling profile for drug discovery endeavors. The morpholine component, a saturated heterocycle, is frequently incorporated into drug candidates to enhance aqueous solubility and modulate pharmacokinetic properties.[1] Concurrently, the benzoic acid group provides a crucial acidic handle for salt formation and molecular interactions with biological targets. Recent research has highlighted the potential of the this compound scaffold in the development of novel antiproliferative agents, specifically as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in various cancers.[2]

A thorough understanding of the physicochemical properties of this compound is paramount for its rational development as a therapeutic lead. These properties govern a molecule's behavior from initial formulation to its ultimate interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the known physicochemical characteristics of this compound and details robust experimental protocols for the determination of critical, yet to be reported, parameters.

Core Physicochemical Profile

A foundational understanding of a compound's intrinsic properties is the first step in its journey from a laboratory curiosity to a potential therapeutic.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | PubChem CID: 2776561[3] |

| Molecular Weight | 207.23 g/mol | PubChem CID: 2776561[3] |

| Melting Point | 157-159 °C | J&K Scientific[4] |

| IUPAC Name | 2-morpholin-4-ylbenzoic acid | PubChem CID: 2776561[3] |

| SMILES | C1COCCN1C2=CC=CC=C2C(=O)O | J&K Scientific[4] |

| InChI Key | XUBUJTVBAXQIKG-UHFFFAOYSA-N | J&K Scientific[4] |

Critical Physicochemical Parameters in Drug Development

Aqueous Solubility (S)

Significance: Aqueous solubility is a critical determinant of a drug's bioavailability.[5] For oral administration, a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor solubility is a major hurdle in drug development, often leading to inadequate therapeutic exposure and formulation challenges.[6][7] The solubility of an ionizable compound like this compound is highly dependent on the pH of the medium.[8]

Experimental Determination: The Shake-Flask Method

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask method.[7]

Protocol:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a series of vials containing aqueous buffers of different, physiologically relevant pH values (e.g., pH 2.0, 4.5, 6.8, and 7.4).

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand, or are centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: An aliquot of the clear supernatant is carefully removed, diluted appropriately, and the concentration of dissolved this compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Workflow for Solubility Determination

A schematic representation of the shake-flask method for determining aqueous solubility.

Acid Dissociation Constant (pKa)

Significance: The pKa is a measure of the acidity or basicity of a compound and dictates the extent of its ionization at a given pH.[9] For this compound, which possesses both an acidic carboxylic acid group and a weakly basic morpholine nitrogen, determining the pKa values is crucial. The ionization state affects solubility, permeability across biological membranes, and binding to the target protein.[10] Generally, the un-ionized form of a drug is more lipid-soluble and can more readily cross cell membranes.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11][12]

Protocol:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low) to a known concentration (e.g., 1 mM).[11] The ionic strength of the solution is kept constant using an inert salt like KCl.[11]

-

Titration Setup: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. The solution is stirred continuously.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid, and with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the morpholine nitrogen. The titrant is added in small, precise increments.

-

Data Acquisition: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the curve (often using the first or second derivative of the plot).[13]

Workflow for pKa Determination via Potentiometric Titration

The workflow for determining the acid dissociation constant (pKa) using potentiometric titration.

Octanol-Water Partition Coefficient (LogP) and Distribution Coefficient (LogD)

Significance: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical factor in drug disposition. It is commonly expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) for the ionized and neutral species at a specific pH.[14] LogP and LogD are key predictors of a drug's ability to cross cell membranes, its binding to plasma proteins, and its potential for accumulation in fatty tissues. For ionizable molecules like this compound, LogD at physiological pH (7.4) is a more relevant parameter than LogP.[15]

Experimental Determination: The Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP and LogD values.[16][17]

Protocol:

-

Phase Preparation: Equal volumes of n-octanol and an aqueous buffer (for LogD, typically pH 7.4; for LogP, pure water is used) are pre-saturated with each other by shaking them together for 24 hours, followed by separation of the two phases.[15]

-

Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.

-

Quantification: The concentration of this compound in both the n-octanol and the aqueous phase is determined using a suitable analytical method like HPLC-UV.

-

Calculation:

-

LogP = log ([Concentration in Octanol] / [Concentration in Water])

-

LogD = log ([Concentration in Octanol] / [Concentration in Aqueous Buffer at specific pH])

-

Workflow for LogP/LogD Determination

A generalized workflow for the determination of LogD using the shake-flask method.

Synthesis and Further Characterization

The synthesis of this compound derivatives can be achieved through various synthetic routes, often involving the reaction of a suitably substituted benzoic acid ester, such as 2-(trifluoromethanesulfonyloxy)benzoate, with morpholine in the presence of a palladium catalyst.[18] Further characterization to confirm the structure and purity of the synthesized compound would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Conclusion: A Roadmap for Development

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a scaffold of increasing interest in drug discovery. While foundational data such as molecular weight and melting point are established, this guide emphasizes the critical need for and the precise methodologies to determine aqueous solubility, pKa, and LogD. The provided experimental protocols offer a robust framework for researchers to generate the necessary data to build a comprehensive physicochemical profile. This, in turn, will enable a more informed and efficient progression of this compound and its derivatives through the drug development pipeline, ultimately unlocking their full therapeutic potential.

References

- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. pharmatutor.org [pharmatutor.org]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 13. scispace.com [scispace.com]

- 14. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-Morpholinobenzoic Acid

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-Morpholinobenzoic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It covers the compound's fundamental identifiers, physicochemical properties, synthesis, applications, and safety protocols, grounded in authoritative sources to ensure scientific integrity.

Core Identification: CAS Number and Synonyms

This compound is a derivative of benzoic acid featuring a morpholine substituent at the ortho position. Accurate identification is critical for procurement, regulatory compliance, and research documentation.

-

Chemical Abstracts Service (CAS) Number : The universally recognized identifier for this compound is 42106-48-9 .[1][2][3]

-

Systematic IUPAC Name : 2-(morpholin-4-yl)benzoic acid.[2]

Synonyms : The compound is known by several alternative names in commercial and scientific literature. Key synonyms include:

-

2-Morpholin-4-yl-benzoic acid[2]

-

o-Morpholinobenzoic acid

Physicochemical and Computed Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings. The properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃NO₃ | [1][2][3] |

| Molecular Weight | 207.23 g/mol | [1][2] |

| Melting Point | 157-159 °C | [2][3] |

| Boiling Point (Predicted) | 387.5 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.253 g/cm³ | [3] |

| Flash Point (Predicted) | 188.2 °C | [3] |

| XLogP3-AA (Lipophilicity) | 1.2 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2][3] |

| Topological Polar Surface Area | 49.8 Ų | [2] |

Synthesis and Manufacturing

The synthesis of this compound and its derivatives is a key area of study, enabling the creation of novel compounds for biological screening. A common and effective method involves the nucleophilic aromatic substitution (SNAᵣ) reaction.

Retrosynthetic Analysis

A logical approach to synthesizing this compound is through the coupling of a benzoic acid derivative (an electrophile) with morpholine (a nucleophile). The ideal starting material is a benzoic acid with a good leaving group at the ortho position, such as a halogen (e.g., fluorine or bromine). The reaction between 2-fluorobenzoic acid or 2-bromobenzoic acid and morpholine is a well-established synthetic route.

Example Experimental Protocol: Synthesis from 2-Bromobenzoic Acid

This protocol describes a copper-catalyzed reaction, a variation of the Hurtley reaction, which is effective for coupling aryl halides with carbon nucleophiles and can be adapted for N-arylation.[4]

Step-by-Step Methodology:

-

Reaction Setup : A three-necked, round-bottomed flask is charged with 2-bromobenzoic acid (1 equivalent), a copper(I) catalyst such as copper(I) bromide (e.g., 0.1 equivalents), and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Addition of Reagents : Morpholine (2-3 equivalents) is added to the flask, followed by a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents). The base is crucial for scavenging the hydrobromic acid (HBr) byproduct.

-

Reaction Conditions : The mixture is purged with an inert gas (e.g., nitrogen or argon) and heated with stirring. The reaction is typically run at an elevated temperature (e.g., 100-150 °C) for several hours (e.g., 5-24 hours) to ensure completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation : After cooling to room temperature, the reaction mixture is diluted with water and acidified with a strong acid like hydrochloric acid (HCl) to a pH of ~3.[4] This protonates the carboxylate, causing the product to precipitate.

-

Purification : The crude solid is collected by filtration, washed with water to remove inorganic salts, and then dried.[4] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs.[5] It often improves aqueous solubility and metabolic stability. The this compound core, in particular, serves as a versatile starting point for developing novel therapeutic agents.

Key Research Areas:

-

Enzyme Inhibition : Derivatives of this compound have been investigated as inhibitors of various enzymes. A notable example is its use as a scaffold for creating inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline metabolism in several cancers.[6]

-

Antiproliferative Agents : Studies have explored the structure-activity relationship (SAR) of the 2-morpholino-5-N-benzylamino benzoic acid scaffold, demonstrating its potential in developing compounds with antiproliferative activity against cancer cell lines like MDA-MB-231 and HCT116.[6]

-

Inflammatory Diseases : Benzoic acid derivatives, in general, are foundational for many anti-inflammatory and analgesic agents.[7][8] The morpholine moiety can be used to modulate the pharmacokinetic and pharmacodynamic properties of these agents, potentially leading to novel treatments for inflammatory conditions.[5][9]

-

Hybrid Molecule Design : The structure of this compound allows for functionalization at the carboxylic acid group and the aromatic ring, making it an excellent building block for creating hybrid molecules that target multiple biological pathways simultaneously.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheets (SDS) for benzoic acid derivatives.

-

Hazard Identification : While specific GHS classifications for this exact compound can vary, related compounds are often classified as causing skin irritation (H315), serious eye damage/irritation (H318/H319), and may cause respiratory irritation (H335).[10][11] Some may be harmful if swallowed (H302).[10][11][12]

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[12]

-

Skin Protection : Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat.[11]

-

Respiratory Protection : Use only in a well-ventilated area, such as a chemical fume hood. If dust is generated, a NIOSH/MSHA approved respirator may be necessary.[13]

-

-

Handling : Avoid contact with skin, eyes, and clothing.[13] Avoid breathing dust. Wash hands thoroughly after handling.[11] Keep away from heat and sources of ignition.[13]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and strong bases.[13]

Conclusion

This compound (CAS: 42106-48-9) is a well-defined chemical entity with significant potential as a scaffold in medicinal chemistry and drug discovery. Its established synthesis routes and versatile structure make it a valuable building block for developing novel inhibitors and therapeutic agents targeting cancer and inflammatory diseases. Adherence to proper safety protocols is mandatory for its handling and application in a research environment.

References

- 1. jk-sci.com [jk-sci.com]

- 2. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. echemi.com [echemi.com]

- 13. fishersci.com [fishersci.com]

A Technical Guide to the Solubility Profile of 2-Morpholinobenzoic Acid: Theoretical Principles and Practical Determination

Abstract

This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, experimentally determine, and predict the solubility of 2-Morpholinobenzoic acid. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes foundational chemical principles with field-proven methodologies to empower scientific teams to generate this critical data in-house. We delve into the structural characteristics of the molecule, explore the theoretical pillars governing its solubility—polarity, pH, and Hansen Solubility Parameters (HSP)—and provide detailed, self-validating experimental protocols for both qualitative and quantitative assessment. By grounding theoretical knowledge in practical application, this guide serves as an essential resource for any research involving this compound, from early-stage discovery to formulation development.

Introduction and Physicochemical Profile

This compound is a heterocyclic organic compound featuring a benzoic acid core substituted with a morpholine ring. This unique structural arrangement confers both acidic and basic properties, making its solubility behavior complex and highly dependent on environmental conditions. Its derivatives have been explored as potential antiproliferative agents, highlighting the importance of understanding its fundamental physicochemical properties for further development.[1] A thorough characterization of its solubility is a prerequisite for any application, influencing everything from reaction kinetics in synthesis to bioavailability in pharmaceutical formulations.

The first step in understanding solubility is to analyze the molecule's intrinsic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃NO₃ | [2] |

| Molecular Weight | 207.23 g/mol | [2][3] |

| IUPAC Name | 2-morpholin-4-ylbenzoic acid | [2][3] |

| Melting Point | 157-159 °C | [2] |

| Structure | (See Figure 1) |

The structure contains three key features that dictate its solubility:

-

Carboxylic Acid Group (-COOH): An acidic, polar moiety capable of hydrogen bonding (both donating and accepting). It will be ionized (deprotonated) in basic solutions.

-

Morpholine Ring: Contains a tertiary amine, which is a basic, polar, hydrogen bond acceptor. It will be ionized (protonated) in acidic solutions.

-

Benzene Ring: A non-polar, hydrophobic aromatic core.

This combination of a non-polar core with both acidic and basic functional groups suggests that this compound is an amphoteric compound whose solubility can be dramatically modulated.

Caption: Figure 1: Structure of this compound.

Theoretical Framework for Predicting Solubility

A predictive understanding of solubility allows for rational solvent selection, saving significant experimental time and resources. The behavior of this compound is governed by three core principles.

Pillar 1: Polarity and "Like Dissolves Like"

The principle of "like dissolves like" is a fundamental guideline for predicting solubility.[4] It states that substances with similar intermolecular forces are likely to be soluble in one another.

-

Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents will interact favorably with the polar carboxylic acid and morpholine groups through hydrogen bonding and dipole-dipole interactions. However, the non-polar benzene ring will disfavor dissolution. Solubility in polar solvents is expected to be moderate and highly dependent on other factors like pH.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the benzene ring via van der Waals forces but will have poor interactions with the polar functional groups. Therefore, this compound is predicted to have very low solubility in non-polar solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents have dipoles but do not donate hydrogen bonds. They can accept hydrogen bonds from the carboxylic acid group and will solvate the polar parts of the molecule well, often leading to higher solubility than in polar protic solvents.

Pillar 2: The Dominant Influence of pH

For ionizable compounds, pH is often the most powerful driver of aqueous solubility.[5][6] As an amphoteric molecule, this compound can exist as a cation, an anion, or a neutral zwitterion, dramatically altering its solubility.

-

In Acidic Solution (e.g., pH 1.2): The basic nitrogen in the morpholine ring will be protonated to form a cationic ammonium salt. This highly polar, charged species will be significantly more soluble in water than the neutral form.

R-COOH + H⁺ ⇌ R(+)-COOH

-

In Basic Solution (e.g., pH > 8): The acidic carboxylic acid group will be deprotonated to form an anionic carboxylate salt. This charged species will also be highly soluble in water.

R-COOH + OH⁻ ⇌ R-COO⁻ + H₂O

-

At the Isoelectric Point (pI): At a specific intermediate pH, the molecule will carry no net electrical charge (it may exist as a neutral zwitterion). At this point, intermolecular forces between the solute molecules are strongest, and aqueous solubility is at its minimum. The pH-solubility profile is therefore expected to be U-shaped.[6]

This behavior is well-documented for analogous compounds like benzoic acid, whose solubility increases in basic solutions where it forms the benzoate salt.[4][7]

Pillar 3: Hansen Solubility Parameters (HSP) for Advanced Prediction

For a more quantitative prediction across a wide range of solvents, Hansen Solubility Parameters (HSP) are an invaluable tool.[8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:

-

δD: Energy from dispersion forces (van der Waals).

-

δP: Energy from polar forces (dipole-dipole).

-

δH: Energy from hydrogen bonding.

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will dissolve in solvents with similar HSP values. The "distance" (Ra) between a solute (2) and a solvent (1) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[9] By experimentally determining the HSP for this compound (by testing its solubility in a range of characterized solvents), a "solubility sphere" can be generated to predict its solubility in any other solvent with known parameters, making it a powerful tool for formulation and process chemistry.[10]

Experimental Determination of Solubility

Accurate solubility data is generated through systematic, well-controlled experiments. The following workflow and protocols are designed to provide reliable and reproducible results consistent with regulatory expectations.[11][12]

Caption: Figure 2: Experimental workflow for solubility determination.

Protocol 1: Qualitative Solubility Classification

This initial screen provides rapid, valuable insight into the compound's nature, confirming its amphoteric properties.[13][14]

Methodology:

-

Preparation: Dispense ~25 mg of this compound into five separate, labeled test tubes.

-

Solvent Addition: To the tubes, add 1 mL of the following solvents, respectively:

-

Tube 1: Deionized Water

-

Tube 2: 5% w/v Sodium Hydroxide (NaOH)

-

Tube 3: 5% w/v Sodium Bicarbonate (NaHCO₃)

-

Tube 4: 5% v/v Hydrochloric Acid (HCl)

-

Tube 5: Hexane

-

-

Agitation: Vigorously shake each tube for 30-60 seconds.

-

Observation: Observe and record whether the solid is soluble (dissolves completely), partially soluble, or insoluble.

-

Interpretation:

-

Solubility in 5% NaOH and 5% NaHCO₃ indicates a strong acidic group (carboxylic acid).[13]

-

Solubility in 5% HCl confirms a basic group (morpholine amine).

-

Insolubility in hexane confirms its overall polar nature.

-

Solubility in water provides a baseline for its intrinsic solubility.

-

Protocol 2: Quantitative Equilibrium (Thermodynamic) Solubility

This protocol determines the maximum amount of a substance that can dissolve in a solvent at equilibrium and is the gold standard for regulatory submissions. The shake-flask method is widely accepted.[11][15]

Methodology:

-

Dispensing: Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 5 mL) of the selected test solvents (e.g., water, pH 1.2 buffer, pH 4.5 buffer, pH 6.8 buffer, ethanol). "Excess" means enough solid remains undissolved at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25°C for general data or 37°C for biopharmaceutical relevance).[16] Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[15]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant.

-

Filtration: Immediately filter the aliquot through a fine (e.g., 0.45 µm) syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high results.

-

Dilution: Dilute the clear filtrate with a suitable solvent to a concentration within the quantifiable range of the chosen analytical method (see Protocol 3).

-

Analysis: Analyze the diluted sample to determine the concentration of dissolved this compound.

Protocol 3: Analyte Quantification by HPLC or UV-Vis

Once a saturated solution is obtained, its concentration must be accurately measured. High-Performance Liquid Chromatography (HPLC) is the preferred method due to its specificity and sensitivity, though UV-Vis spectroscopy can be a simpler alternative.[17][18][19]

Methodology A: HPLC with UV Detection

-

Method Development: Develop a stability-indicating HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like formic acid) is a common starting point. The UV detector should be set to a wavelength where this compound has strong absorbance.

-

Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Calibration Curve: Inject the standard solutions and create a calibration curve by plotting the peak area versus concentration. The curve should have a correlation coefficient (r²) of >0.999.

-

Sample Analysis: Inject the diluted filtrate from Protocol 2.

-

Calculation: Use the peak area of the sample and the regression equation from the calibration curve to calculate the concentration in the diluted sample. Multiply by the dilution factor to determine the final solubility in the original solvent.

Methodology B: UV-Vis Spectroscopy

-

Determine λmax: Scan a dilute solution of this compound across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax).

-

Standard Preparation: Prepare a series of standard solutions of known concentration in the same solvent used for the sample.

-

Calibration Curve: Measure the absorbance of each standard at λmax and plot absorbance versus concentration to generate a Beer-Lambert Law calibration curve.

-

Sample Analysis: Measure the absorbance of the diluted filtrate.

-

Calculation: Use the sample's absorbance and the calibration curve to determine its concentration. Multiply by the dilution factor to find the final solubility.

Data Presentation and Interpretation

Systematic presentation of solubility data is crucial for comparison and analysis.

Table 2: Template for Reporting Quantitative Solubility of this compound

| Solvent | Solvent Type | Temperature (°C) | pH (if aqueous) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Water | Polar Protic | 25 | ~pI | HPLC | ||

| 0.1 M HCl | Aqueous Buffer | 37 | 1.2 | HPLC | ||

| Acetate Buffer | Aqueous Buffer | 37 | 4.5 | HPLC | ||

| Phosphate Buffer | Aqueous Buffer | 37 | 6.8 | HPLC | ||

| Phosphate Buffer | Aqueous Buffer | 37 | 9.0 | HPLC | ||

| Ethanol | Polar Protic | 25 | N/A | HPLC | ||

| DMSO | Polar Aprotic | 25 | N/A | HPLC | ||

| Hexane | Non-Polar | 25 | N/A | HPLC |

Interpreting the pH-Solubility Profile: When the aqueous solubility data is plotted against pH, a U-shaped curve is expected. The lowest point on this curve represents the intrinsic solubility of the neutral compound at its isoelectric point. This profile is critical for drug development, as it predicts how the solubility will change as a compound transits through the varying pH environments of the gastrointestinal tract.[11]

Conclusion

This guide establishes a robust scientific framework for the comprehensive evaluation of this compound's solubility. By integrating theoretical principles of polarity and pH with standardized, high-integrity experimental protocols like the shake-flask method and HPLC analysis, researchers can confidently generate the precise data needed for their work. While published data is scarce, the methodologies and predictive tools outlined herein—particularly the application of Hansen Solubility Parameters—provide a clear path forward. A thorough understanding and documentation of this compound's solubility profile is the foundation for its successful application in chemical synthesis, materials science, and pharmaceutical development.

References

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry and Biochemistry.

- EXPERIMENT 1 DETERMIN

- J&K Scientific. This compound, 97%.

- García-Arieta, A., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9)

- Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- PubChem. 2-(Morpholin-4-yl)benzoic acid.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Tsume, Y., et al. (2019). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium.

- European Medicines Agency. (2020, February 10).

- ICH harmonised guideline biopharmaceutics classification system-based biowaivers ICH M9. (n.d.).

- PubChem. 2-[(2S)-morpholin-2-yl]benzoic acid.

- Regulatory Affairs Professionals Society (RAPS). (2018, August 8). Dissolution Testing and Acceptance Criteria: FDA Finalizes Guidance.

- U.S. Food and Drug Administration. (2018, August 9). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- U.S. Food and Drug Administration. (1997, August).

- Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD.

- Hansen Solubility Parameters. (n.d.).

- Kumar, A., & Singh, S. K. (2021). A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS.

- Hansen solubility parameters. (n.d.). Stenutz.

- Solar, V., et al. (2020). Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.

- Abbott, S. (2018, March 29). Hansen Solubility Parameters (HSP)

- LibreTexts Chemistry. (2019, January 3). 16.4: The Effects of pH on Solubility.

- Avdeef, A., et al. (2017). Solubility-pH profiles of some acidic, basic and amphoteric drugs.

Sources

- 1. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.ws [chem.ws]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. ijsrp.org [ijsrp.org]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. specialchem.com [specialchem.com]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

- 15. youtube.com [youtube.com]

- 16. admescope.com [admescope.com]

- 17. improvedpharma.com [improvedpharma.com]

- 18. pharmaguru.co [pharmaguru.co]

- 19. researchgate.net [researchgate.net]

The 2-Morpholinobenzoic Acid Scaffold as a Potent Inhibitor of Phosphatidylcholine-Specific Phospholipase C (PC-PLC): Mechanism of Action and Therapeutic Potential

An In-depth Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the mechanism of action for a promising class of small molecules, the 2-Morpholinobenzoic acid derivatives. Moving beyond general anti-inflammatory observations, we will focus on a specific, high-impact molecular target: Phosphatidylcholine-specific phospholipase C (PC-PLC). This enzyme is a critical node in oncogenic signaling, and its inhibition by these derivatives represents a significant opportunity in cancer therapy. This document is structured to walk researchers through the discovery process, from target identification and mechanistic validation to the nuanced structure-activity relationships that drive potency.

The Emergence of a Privileged Scaffold: Introduction to this compound

The morpholine ring is a versatile and privileged pharmacophore in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] When integrated into a benzoic acid framework, it creates the this compound scaffold. Initially explored for a range of biological activities, a focused line of investigation has identified derivatives of this scaffold as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer progression.[2][3] This guide will dissect the mechanism by which these compounds exert their antiproliferative effects through the targeted inhibition of this key enzyme.

Target Identification: Why PC-PLC is a Compelling Target

PC-PLC is an enzyme responsible for hydrolyzing phosphatidylcholine, a major component of cell membranes, to generate the second messengers phosphocholine and 1,2-diacylglycerol (DAG).[2] The dysregulation of this pathway is a hallmark of several cancers.

-

Oncogenic Signaling: The majority of PC-PLC's oncogenic activity is attributed to its product, DAG.[2] DAG is a potent activator of critical downstream signaling pathways involved in cell growth and proliferation, including Protein Kinase C (PKC), NF-κB, and the Mitogen-Activated Protein Kinase (MAPK) cascade.[2]

-

Upregulation in Cancer: PC-PLC expression is significantly increased in multiple cancer cell lines, including breast (MDA-MB-231), ovarian (OVCAR3), and epidermoid (A431) cancers.[2]

-

Phenotypic Reversal: Crucially, inhibiting PC-PLC has been shown to reduce cancer cell proliferation and motility, and can even reverse metastatic traits in breast cancer cell models.[2]

This body of evidence establishes PC-PLC as a high-value target for novel cancer therapies, setting the stage for the development of specific inhibitors like the this compound derivatives.

PC-PLC Signaling Pathway and Point of Inhibition

The following diagram illustrates the central role of PC-PLC in the signaling cascade and the precise point of intervention for this compound derivatives.

Caption: Inhibition of PC-PLC by this compound derivatives blocks DAG production.

Molecular Mechanism of Action: How Inhibition Occurs

The inhibitory activity of this compound derivatives against PC-PLC is rooted in their specific chemical structure, which allows for key interactions within the enzyme's active site.

-

Chelation of Catalytic Zinc: Molecular modeling has revealed that the carboxylic acid group on the benzoic acid ring is crucial for activity. It is believed to chelate the catalytic Zn²⁺ ions present in the active site of PC-PLC, effectively disabling the enzyme's hydrolytic function.[3]

-

Hydroxamic Acid Enhancement: To strengthen this interaction, derivatives were synthesized where the carboxylic acid was replaced with a hydroxamic acid moiety. This modification resulted in compounds with significantly more potent anti-proliferative activity in cancer cell lines, validating the zinc-chelation hypothesis.[2][3]

-

Essential Morpholine Moiety: Structure-activity relationship (SAR) studies have demonstrated that the morpholine ring itself is essential for inhibitory activity. Specifically, the morpholinyl nitrogen plays a key role. When the morpholine ring was substituted with a tetrahydropyran (THP) ring, which lacks this nitrogen, a significant loss of inhibitory activity was observed.[2]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded critical insights into the pharmacophore required for optimal activity. These findings are crucial for guiding future drug design and optimization.

Key Structural Modifications and Their Impact on PC-PLC Inhibition

| Structural Modification | Observation | Implication for Drug Design |

| Ring Substitution Pattern | Altering the substituent pattern from a 1,2,5-relationship to a 1,2,4-relationship resulted in a 3-fold decrease in inhibition for carboxylic acid derivatives and a 1.5-fold decrease for hydroxamic acid derivatives.[2] | The 2-morpholino-5-N-benzylamino benzoic acid scaffold is the optimal pharmacophore.[4] |

| Acid Moiety | Replacing the carboxylic acid with a hydroxamic acid led to more potent anti-proliferative activity against HCT116 and MDA-MB-231 cancer cells.[2][3] | Hydroxamic acid derivatives are a promising avenue for enhancing potency due to stronger zinc chelation. |

| Heterocycle | Replacing the morpholine ring with a tetrahydropyran (THP) moiety resulted in a complete loss of inhibitory activity for the carboxylic acid and a 2.5-fold decrease for the hydroxamic acid.[2] | The morpholinyl nitrogen is essential for target engagement and inhibitory activity.[2] |

| N-Benzyl Bridge | Methylation of the nitrogen on the N-benzyl bridge resulted in the most biologically active compounds.[4][5] | This region of the pharmacophore is a key area for further investigation and optimization. |

Experimental Validation: Protocols and Workflow

The validation of this compound derivatives as PC-PLC inhibitors follows a logical and rigorous experimental workflow. The causality behind this workflow is to first confirm target engagement and enzymatic inhibition, then to verify that this inhibition translates into a desired biological effect in a relevant cellular context.

Experimental Workflow for Inhibitor Validation

Caption: High-level workflow from compound synthesis to lead optimization.

Protocol 1: PC-PLC Enzymatic Inhibition Assay

This protocol is designed to determine the direct inhibitory effect of a compound on PC-PLC enzyme activity.

-

Objective: To quantify the concentration-dependent inhibition of PC-PLC by test compounds and determine the IC50 value.

-

Materials:

-

Recombinant PC-PLC enzyme (e.g., from Bacillus cereus).[3]

-

Substrate: A chromogenic or fluorogenic analog of phosphatidylcholine.

-

Assay Buffer (e.g., Tris-HCl with ZnCl₂).

-

Test compounds dissolved in DMSO.

-

96-well microplate.

-

Microplate reader.

-

-

Methodology:

-

Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 100 µM.

-

In a 96-well plate, add 2 µL of each compound dilution. Include wells for a positive control (known inhibitor, e.g., D609) and a negative control (DMSO vehicle).[3]

-

Add 188 µL of assay buffer containing the PC-PLC enzyme to each well.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the reaction by adding 10 µL of the substrate to each well.

-

Immediately begin kinetic reading on a microplate reader at the appropriate wavelength for the substrate used, taking measurements every minute for 30 minutes.

-

Self-Validation: The rate of reaction in the negative control (DMSO) wells should be linear and robust. The positive control should show significant inhibition.

-

Data Analysis: Calculate the rate of reaction for each concentration. Normalize the data to the DMSO control (100% activity) and plot the percent inhibition versus log[compound concentration]. Fit the data using a non-linear regression model to determine the IC50 value.

-

Protocol 2: Antiproliferative Assay (MDA-MB-231 Cell Line)

This protocol assesses the ability of the test compounds to inhibit the growth of a cancer cell line known to overexpress PC-PLC.

-

Objective: To measure the effect of test compounds on the proliferation of MDA-MB-231 human breast cancer cells.

-

Materials:

-

MDA-MB-231 cells.[2]

-

Complete growth medium (e.g., DMEM with 10% FBS).

-

Test compounds dissolved in DMSO.

-

Cell viability reagent (e.g., Resazurin, MTT, or CellTiter-Glo®).

-

96-well clear-bottom cell culture plates.

-

-

Methodology:

-

Seed MDA-MB-231 cells into a 96-well plate at a density of ~5,000 cells per well in 100 µL of medium.

-

Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.

-

Prepare a serial dilution of the test compound in complete growth medium.

-

Add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control wells (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours for Resazurin).

-

Measure the signal (fluorescence or absorbance) using a microplate reader.

-

Self-Validation: Cells in the vehicle control wells should be healthy and confluent. A positive control (e.g., doxorubicin) should show potent growth inhibition.

-

Data Analysis: Normalize the data to the vehicle control (100% viability). Plot percent viability versus log[compound concentration] and calculate the GI50 (concentration for 50% growth inhibition).

-

Conclusion and Future Directions

The this compound scaffold represents a validated and promising starting point for the development of novel anticancer agents targeting PC-PLC. The mechanism of action is well-defined, centering on the inhibition of a key enzyme in oncogenic signaling pathways. SAR studies have clearly illuminated the structural requirements for potency, highlighting the essential roles of the morpholinyl nitrogen and the zinc-chelating acid moiety.[2]

Future research should focus on:

-

Optimizing Pharmacokinetics: While initial studies show good microsomal stability, a full ADME (Absorption, Distribution, Metabolism, and Excretion) profile is necessary.[4]

-

In Vivo Efficacy: Promising lead compounds must be advanced into relevant animal models of cancer to validate their therapeutic potential.

-

Selectivity Profiling: Assessing the selectivity of these compounds against other metalloenzymes will be critical for predicting potential off-target effects.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to advance this compelling class of molecules toward clinical development.

References

- Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.

- Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.

- Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - Fingerprint. University of Birmingham's Research Portal.

- Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF.

- Structure-activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. University of Birmingham's Research Portal.

- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure–activity relationship expansion and microsomal stability assessment of the this compound scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. research.birmingham.ac.uk [research.birmingham.ac.uk]

The Versatility of 2-Morpholinobenzoic Acid: A Technical Guide for Medicinal Chemists

Introduction: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets – is a cornerstone of efficient drug discovery. The morpholine ring is a well-established example of such a scaffold, frequently incorporated into bioactive molecules to enhance potency and modulate pharmacokinetic properties.[1] When fused with a benzoic acid moiety, it gives rise to 2-morpholinobenzoic acid, a versatile building block that has garnered significant attention for its therapeutic potential, particularly in oncology. This technical guide provides an in-depth exploration of this compound as a core structure in medicinal chemistry, offering insights into its synthesis, structure-activity relationships (SAR), and its burgeoning applications in drug development.

The Synthetic Keystone: Crafting the this compound Core

The synthesis of the this compound scaffold is a critical first step in the development of novel therapeutics. Several synthetic strategies can be employed, with the Ullmann condensation and related N-arylation reactions being the most prevalent.[2] These methods facilitate the crucial C-N bond formation between an aryl halide and morpholine.

Experimental Protocol: Synthesis of this compound via Ullmann Condensation

This protocol outlines a general and robust method for the synthesis of the this compound core, adapted from established procedures for N-arylation of morpholine.[2][3]

Materials:

-

2-Chlorobenzoic acid

-

Morpholine

-

Copper(I) iodide (CuI)

-

L-proline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-chlorobenzoic acid (1.0 eq), morpholine (1.5 eq), copper(I) iodide (0.1 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Characterization:

The structure of the synthesized this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4]

A Primary Application: Targeting Cancer through PC-PLC Inhibition

A significant body of research on this compound derivatives has focused on their potent inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC).[5][6][7] PC-PLC is an enzyme that is overexpressed in various cancers and plays a crucial role in cell signaling pathways that drive proliferation and metastasis.[1][6][7] By inhibiting PC-PLC, these compounds can disrupt these oncogenic signals, leading to anti-proliferative effects.

The PC-PLC Signaling Pathway: A Target for Intervention

PC-PLC catalyzes the hydrolysis of phosphatidylcholine to produce phosphocholine and diacylglycerol (DAG). DAG is a critical second messenger that activates several downstream signaling cascades implicated in cancer progression, including the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][6] The diagram below illustrates the central role of PC-PLC in this signaling network.

Caption: The PC-PLC signaling pathway and the inhibitory action of this compound derivatives.

Structure-Activity Relationship (SAR) of PC-PLC Inhibitors

Systematic modification of the this compound scaffold has revealed key structural features that govern its anti-proliferative activity. The optimal pharmacophore has been identified as a 2-morpholino-5-N-benzylamino benzoic acid or its derivatives.[5][6][8]

Key SAR insights include:

-

The Morpholine Moiety: The morpholine ring is crucial for activity. The nitrogen atom within the ring is thought to be essential for binding to the PC-PLC enzyme.[5]

-

The Benzoic Acid Group: The carboxylic acid group at the 1-position is important for activity. Conversion to a hydroxamic acid can enhance anti-proliferative effects.[5]

-

The N-Benzylamino Linker: The presence of an N-benzylamino group at the 5-position significantly enhances potency.

-

Substitution on the N-Benzyl Ring: Halogen substitutions, particularly at the 3-position of the N-benzyl ring, have been shown to increase both enzyme inhibition and anti-proliferative activity.[1]

The following workflow illustrates the general synthetic approach to explore the SAR of this scaffold.

Caption: Synthetic workflow for generating a library of this compound derivatives for SAR studies.

Quantitative Biological Data

The anti-proliferative activity of this compound derivatives has been evaluated against various cancer cell lines. The following table summarizes the IC₅₀ values for a selection of these compounds.

| Compound ID | R¹ (on Benzoic Acid) | R² (on N-benzyl) | PC-PLC Inhibition (% Activity) | Anti-proliferative Activity (HCT116) IC₅₀ (µM) | Anti-proliferative Activity (MDA-MB-231) IC₅₀ (µM) |

| 1a | COOH | H | - | >50 | >50 |

| 1b | COOH | 3-Cl | 10.7 ± 1.5 | 25.3 ± 1.5 | 30.1 ± 1.8 |

| 2a | CONHOH | H | - | 15.6 ± 1.2 | 20.4 ± 1.3 |

| 2b | CONHOH | 3-Cl | 30.5 ± 7.3 | 8.9 ± 0.9 | 12.5 ± 1.1 |

Data adapted from relevant literature.[5]

Beyond Cancer: Exploring New Therapeutic Horizons

While the primary focus of research on this compound has been in oncology, the versatile nature of this scaffold suggests its potential in other therapeutic areas.

Neurodegenerative Diseases